molecular formula C11H14ClNO3 B593437 1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride CAS No. 1246820-21-2

1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride

Cat. No.: B593437
CAS No.: 1246820-21-2
M. Wt: 246.70 g/mol
InChI Key: GASYWEXOTOXXLK-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Methylone-d3 (hydrochloride) is widely used in scientific research, particularly in the following areas:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methylone-d3 (hydrochloride) involves the incorporation of deuterium atoms into the methylone structure. The general synthetic route includes the following steps:

    Formation of the intermediate: The synthesis begins with the formation of 3,4-methylenedioxyphenyl-2-propanone.

    Amine introduction: The intermediate is then reacted with deuterated methylamine to introduce the deuterium atoms.

    Formation of the final product: The final step involves the formation of the hydrochloride salt of Methylone-d3.

Industrial Production Methods: Industrial production of Methylone-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle controlled substances and isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions: Methylone-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Mechanism of Action

Methylone-d3 (hydrochloride) exerts its effects by acting on the monoaminergic systems, similar to methylone. It primarily targets the serotonin, dopamine, and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant and empathogenic effects .

Comparison with Similar Compounds

    Methylone: The non-deuterated analog of Methylone-d3.

    Ethylone: Another synthetic cathinone with similar stimulant properties.

    Butylone: A synthetic cathinone with a slightly different structure but similar effects.

    Mephedrone: A synthetic cathinone known for its stimulant and empathogenic effects.

Uniqueness: Methylone-d3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of methylone in complex biological matrices .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASYWEXOTOXXLK-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101344822
Record name Methylone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-21-2
Record name Methylone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.